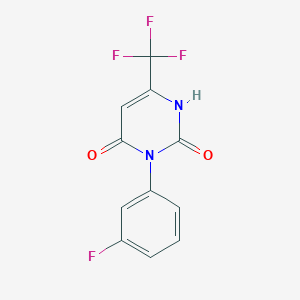
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridazine ring substituted with methyl, phenyl, sulfanylidene, and carbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The methyl, phenyl, and sulfanylidene groups are introduced through various substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through the reaction of the pyridazine derivative with cyanogen bromide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride), halogenating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
作用机制
The mechanism by which 2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfanylidene group can interact with thiol groups in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
2-Methyl-5,6-diphenylpyridazine-4-carbonitrile: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
5,6-Diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile: Lacks the methyl group, which may influence its steric properties and interactions with other molecules.
Uniqueness
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile is unique due to the presence of both the sulfanylidene and carbonitrile groups, which confer distinct chemical and biological properties. These groups allow for a wide range of chemical modifications and interactions, making this compound versatile for various applications.
属性
CAS 编号 |
875783-70-3 |
|---|---|
分子式 |
C18H13N3S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-methyl-5,6-diphenyl-3-sulfanylidenepyridazine-4-carbonitrile |
InChI |
InChI=1S/C18H13N3S/c1-21-18(22)15(12-19)16(13-8-4-2-5-9-13)17(20-21)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI 键 |
PWUZPADPVQXCIA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
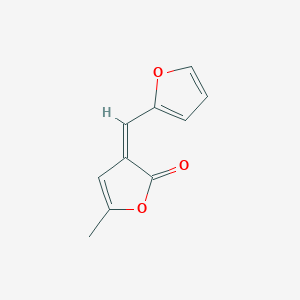
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
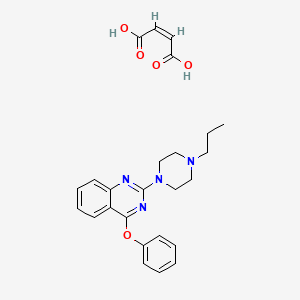
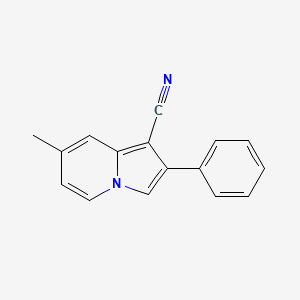
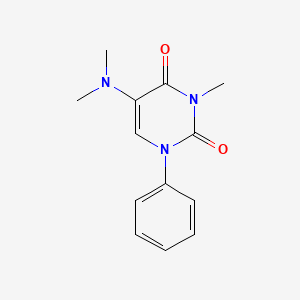

![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)

![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
